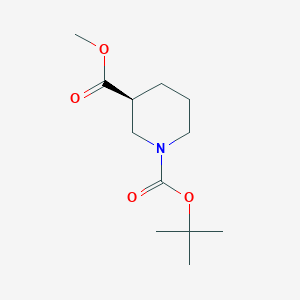

(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE

Description

BenchChem offers high-quality (S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYJQMCPEHXOEW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652017 | |

| Record name | 1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88466-76-6 | |

| Record name | 1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Chiral Piperidines in Modern Drug Discovery

An In-depth Technical Guide to (S)-Methyl 1-Boc-piperidine-3-carboxylate: Properties, Synthesis, and Applications

(S)-Methyl 1-Boc-piperidine-3-carboxylate is a chiral heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. The piperidine ring is a ubiquitous scaffold found in numerous natural products and is a core structural component in a vast array of approved pharmaceutical agents.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a rigid scaffold for presenting functional groups in a defined three-dimensional orientation for optimal target engagement.

The chirality at the C3 position of this specific molecule adds a critical layer of complexity and utility. In modern pharmacology, the stereospecificity of drug-receptor interactions is a paramount consideration. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[] Consequently, access to enantiomerically pure building blocks like (S)-Methyl 1-Boc-piperidine-3-carboxylate is essential for the development of stereochemically defined drug candidates.

This guide provides a comprehensive technical overview of (S)-Methyl 1-Boc-piperidine-3-carboxylate, detailing its chemical and physical properties, synthetic methodologies, key chemical transformations, and applications, with a focus on providing field-proven insights for researchers and drug development professionals.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a synthetic building block is the bedrock of its effective use in complex multi-step syntheses.

Physicochemical Properties

(S)-Methyl 1-Boc-piperidine-3-carboxylate is typically supplied as a white to off-white solid at room temperature.[3] Its key properties are summarized in the table below. The tert-butyloxycarbonyl (Boc) protecting group significantly influences its solubility profile, rendering it soluble in a wide range of common organic solvents such as dichloromethane, ethyl acetate, and methanol, which is a crucial attribute for its application in solution-phase organic synthesis.[4]

| Property | Value | Source(s) |

| CAS Number | 88466-76-6 | [3][5][6] |

| Molecular Formula | C₁₂H₂₁NO₄ | [3][5] |

| Molecular Weight | 243.30 g/mol | [3][7] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 307.4 ± 35.0 °C (Predicted) | [3][6] |

| Density | 1.094 ± 0.06 g/cm³ (Predicted) | [3][6] |

| Purity | Typically ≥97% | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structural integrity and purity of the compound. While specific data for the (S)-enantiomer is not always published separately, the data for the racemic mixture is well-characterized and provides the necessary structural confirmation.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum of the racemic compound provides a clear fingerprint of the molecule.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.1 (s, 1H), 3.9 (d, J=13.2 Hz, 1H), 3.7 (s, 3H), 3.0 (s, 1H), 2.8 (m, 1H), 2.4 (m, 1H), 2.0 (m, 1H), 1.7 (m, 1H), 1.6 (m, 1H), 1.4 (s, 9H).[8]

Table of ¹H NMR Spectral Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 4.1 - 3.9 | m | 2H | Piperidine ring protons (axial/equatorial) | Protons on carbons adjacent to the nitrogen are deshielded. |

| 3.7 | s | 3H | -OCH₃ (Ester methyl) | Characteristic singlet for a methyl ester. |

| 3.0 - 2.8 | m | 2H | Piperidine ring protons | Complex multiplicity due to coupling with adjacent protons. |

| 2.4 - 1.6 | m | 5H | Piperidine ring protons | Overlapping signals from the piperidine ring methylene groups. |

| 1.4 | s | 9H | -C(CH₃)₃ (Boc group) | Strong singlet, characteristic of the nine equivalent protons of the tert-butyl group. |

1.2.2. Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

IR Spectroscopy: Key expected peaks include a strong carbonyl (C=O) stretch from the Boc-carbamate at ~1690 cm⁻¹ and another strong C=O stretch from the methyl ester at ~1735 cm⁻¹.

-

Mass Spectrometry: The exact mass is a critical quality control parameter. The expected [M+H]⁺ ion for C₁₂H₂₁NO₄ would be approximately 244.15.

Section 2: Synthesis and Control of Stereochemistry

The synthesis of (S)-Methyl 1-Boc-piperidine-3-carboxylate requires careful control to establish and maintain the desired stereochemistry at the C3 position.

Synthetic Strategy: Esterification of a Chiral Precursor

A common and direct laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid, (S)-1-Boc-piperidine-3-carboxylic acid (also known as (S)-Boc-Nipecotic acid), which is commercially available.[9] The choice of esterification method is critical to avoid racemization or other side reactions.

Rationale for Method Selection: The use of trimethylsilyldiazomethane (TMS-diazomethane) is an effective and mild method for converting carboxylic acids to methyl esters.[8] It operates under neutral conditions at room temperature, which minimizes the risk of base- or acid-catalyzed epimerization at the chiral center. This contrasts with harsher methods like Fischer esterification (refluxing in methanol with a strong acid), which could potentially compromise the stereochemical integrity of the product.

Experimental Protocol: Methyl Ester Formation

The following protocol is adapted from established procedures for the synthesis of the racemic compound.[8]

-

Reaction Setup: In a well-ventilated fume hood, dissolve (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in a 1:4 mixture of methanol and toluene.

-

Reagent Addition: At room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.3 eq) dropwise to the stirred solution. The reaction is accompanied by the evolution of nitrogen gas.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

-

Workup: Upon completion, carefully quench any excess TMS-diazomethane with a few drops of acetic acid. Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel to yield the pure (S)-Methyl 1-Boc-piperidine-3-carboxylate.

Caption: General workflow for the synthesis of (S)-Methyl 1-Boc-piperidine-3-carboxylate.

Chiral Purity Analysis

Ensuring the enantiomeric excess (e.e.) of the final product is crucial. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns). This analytical technique separates the (S) and (R) enantiomers, allowing for precise quantification of the product's chiral purity.

Section 3: Chemical Reactivity and Strategic Transformations

The utility of (S)-Methyl 1-Boc-piperidine-3-carboxylate as a building block is defined by the reactivity of its two primary functional groups: the Boc-protected amine and the methyl ester.

N-Boc Deprotection

The Boc group is a cornerstone of modern peptide and medicinal chemistry due to its stability to a wide range of reagents (e.g., nucleophiles, bases, catalytic hydrogenation) and its facile removal under acidic conditions.

-

Mechanism: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane, protonates the carbonyl oxygen of the Boc group. This facilitates the collapse of the intermediate, releasing the free amine, carbon dioxide, and the stable tert-butyl cation.

-

Application: This deprotection unmasks the secondary amine of the piperidine ring, allowing for subsequent functionalization, such as alkylation, acylation, or use in reductive amination protocols to introduce further diversity into the molecule.

Ester Group Transformations

The methyl ester is a versatile handle for various chemical modifications.

-

Saponification: Hydrolysis of the ester with a base like lithium hydroxide (LiOH) in a water/THF mixture regenerates the carboxylic acid. This is often a necessary step to prepare the molecule for amide bond formation.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (S)-1-Boc-3-(hydroxymethyl)piperidine, using reducing agents like lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄).[10] This transformation provides a different point of attachment for further synthetic elaboration.

-

Amide Formation: The ester can be directly converted to an amide by heating with an amine (aminolysis), although this often requires harsh conditions. A more common and controlled approach is to first hydrolyze the ester to the acid and then couple it with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 88466-76-6 CAS MSDS ((S)-N-Boc-piperidine-3-carboxylate methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. (S)-N-Boc-piperidine-3-carboxylate methyl ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chemscene.com [chemscene.com]

- 8. Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1 [chemicalbook.com]

- 9. labsolu.ca [labsolu.ca]

- 10. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-Methyl 1-Boc-piperidine-3-carboxylate

Foreword: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine moiety is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. Specifically, the chiral 3-substituted piperidine framework is a key building block for numerous therapeutic agents, including antagonists for various receptors and enzyme inhibitors. (S)-Methyl 1-Boc-piperidine-3-carboxylate, a protected form of (S)-nipecotic acid methyl ester, is a crucial chiral intermediate in the synthesis of complex drug candidates. Its stereochemical integrity is paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the principal synthetic pathways to this valuable molecule, offering insights into the strategic considerations and experimental details essential for researchers and drug development professionals.

Strategic Approaches to the Synthesis of (S)-Methyl 1-Boc-piperidine-3-carboxylate

The synthesis of (S)-Methyl 1-Boc-piperidine-3-carboxylate can be broadly categorized into three primary strategies, each with its own set of advantages and challenges:

-

Asymmetric Synthesis: This approach involves the direct creation of the desired enantiomer from a prochiral precursor, most notably through the asymmetric hydrogenation of a pyridine derivative. This is often the most elegant and atom-economical route.

-

Chiral Resolution: This classical method relies on the separation of a racemic mixture of methyl piperidine-3-carboxylate using a chiral resolving agent. While robust and often scalable, it inherently discards at least 50% of the starting material unless a racemization and recycling protocol is implemented.

-

Chiral Pool Synthesis: This strategy utilizes a readily available and enantiomerically pure natural product, such as an amino acid, as the starting material. This guarantees the desired stereochemistry from the outset but often involves a longer synthetic sequence.

The choice of a particular pathway is often dictated by factors such as the desired scale of synthesis, cost of reagents and catalysts, available equipment, and the required enantiomeric purity.

Pathway 1: Asymmetric Hydrogenation of Methyl Nicotinate

The asymmetric hydrogenation of pyridine derivatives represents a powerful and modern approach to access chiral piperidines with high enantiomeric excess (ee).[1] This method typically employs a transition metal catalyst, such as rhodium or iridium, coordinated to a chiral phosphine ligand.

Mechanistic Rationale

The enantioselectivity of the hydrogenation is governed by the formation of a chiral catalyst-substrate complex. The chiral ligand creates a dissymmetric environment around the metal center, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other. The reaction often proceeds through the hydrogenation of a pyridinium salt intermediate, which is more susceptible to reduction than the neutral pyridine ring.[1] The presence of a base can also play a crucial role in the catalytic cycle and the achievable enantioselectivity.

Caption: Asymmetric hydrogenation pathway to the target molecule.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on established principles of asymmetric hydrogenation of substituted pyridinium salts.[1]

Step 1: Synthesis of N-Benzyl-3-methoxycarbonylpyridinium Bromide

-

To a solution of methyl nicotinate (1.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq).

-

Stir the mixture at reflux for 12-16 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to afford the pyridinium salt.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure autoclave with [Rh(COD)2]BF4 (0.01 eq) and a chiral bisphosphine ligand (e.g., (R,R)-JosiPhos, 0.011 eq) in degassed methanol.

-

Stir the mixture for 30 minutes to form the active catalyst.

-

Add the N-benzyl-3-methoxycarbonylpyridinium bromide (1.0 eq) and a non-coordinating base such as triethylamine (5.0 eq).

-

Seal the autoclave, remove it from the glovebox, and pressurize with hydrogen gas to 50 bar.

-

Stir the reaction mixture at 50 °C for 24 hours.

-

After cooling and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield (S)-1-benzyl-3-piperidinecarboxylic acid methyl ester.

Step 3: Debenzylation and Boc Protection

-

Dissolve the (S)-1-benzyl-3-piperidinecarboxylic acid methyl ester in methanol and add Pearlman's catalyst (Pd(OH)2/C, 10 mol%).

-

Hydrogenate the mixture at atmospheric pressure until the starting material is consumed (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to give crude (S)-methyl piperidine-3-carboxylate.

-

Dissolve the crude amine in dichloromethane and add triethylamine (1.5 eq).

-

Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.[2]

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford (S)-Methyl 1-Boc-piperidine-3-carboxylate.

| Parameter | Asymmetric Hydrogenation |

| Starting Material | Methyl Nicotinate |

| Key Reagents | Rhodium catalyst, Chiral ligand, H₂ |

| Typical Yield | 70-90% |

| Enantiomeric Excess | >90% ee |

| Advantages | High enantioselectivity, Atom economical |

| Disadvantages | Requires specialized high-pressure equipment, Cost of catalyst and ligand |

Pathway 2: Chiral Resolution of Racemic Methyl Piperidine-3-carboxylate

Chiral resolution is a well-established and scalable method for obtaining enantiomerically pure compounds. This pathway involves the synthesis of racemic methyl piperidine-3-carboxylate, followed by its separation into individual enantiomers using a chiral resolving agent.

Principle of Diastereomeric Salt Formation

The racemic amine is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble salt in the mother liquor. The resolved amine can then be liberated from the salt by treatment with a base.

Caption: Chiral resolution pathway to the target molecule.

Experimental Protocol: Resolution using Di-benzoyl-L-tartaric Acid (L-DBTA)

This protocol is adapted from procedures for the resolution of similar piperidine esters.

Step 1: Synthesis of Racemic Methyl Piperidine-3-carboxylate

-

Dissolve methyl nicotinate in methanol in a high-pressure autoclave.

-

Add a catalytic amount of Palladium on carbon (5-10 wt%).

-

Pressurize the autoclave with hydrogen gas to 50-60 bar.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

-

After cooling and venting, filter the catalyst and concentrate the filtrate to obtain racemic methyl piperidine-3-carboxylate.

Step 2: Diastereomeric Salt Formation and Crystallization

-

Dissolve the racemic methyl piperidine-3-carboxylate (1.0 eq) and Di-benzoyl-L-tartaric acid (L-DBTA) (1.0 eq) in a suitable solvent, such as ethanol or a mixture of ethanol and water, with heating.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired salt may be beneficial.

-

Allow the crystallization to proceed for several hours or overnight, then cool further in an ice bath to maximize the yield of the precipitate.

-

Collect the crystalline solid by filtration. This solid is the less soluble diastereomeric salt of (S)-methyl piperidine-3-carboxylate with L-DBTA.

-

The enantiomeric purity of the salt can be improved by recrystallization from the same solvent system.

Step 3: Liberation of the (S)-Enantiomer and Boc Protection

-

Suspend the resolved diastereomeric salt in a mixture of water and an organic solvent like ethyl acetate.

-

Add an aqueous solution of a base, such as sodium carbonate or potassium carbonate, until the pH is basic (pH 9-10), to liberate the free amine.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain (S)-methyl piperidine-3-carboxylate.

-

Proceed with the Boc protection as described in Pathway 1, Step 3.

| Parameter | Chiral Resolution |

| Starting Material | Racemic Methyl Piperidine-3-carboxylate |

| Key Reagents | Chiral resolving agent (e.g., L-DBTA) |

| Typical Yield | 30-40% (per enantiomer) |

| Enantiomeric Excess | >98% ee (after recrystallization) |

| Advantages | Scalable, Uses readily available reagents |

| Disadvantages | Maximum theoretical yield of 50%, Can be labor-intensive |

Pathway 3: Synthesis from the Chiral Pool (L-Glutamic Acid)

Utilizing a readily available, enantiomerically pure starting material from nature, known as the chiral pool, is a robust strategy to ensure the correct stereochemistry in the final product. L-glutamic acid is a suitable starting material for the synthesis of (S)-3-substituted piperidines.

Synthetic Strategy

The synthesis involves a multi-step sequence that transforms the five-carbon backbone of L-glutamic acid into the piperidine ring. This typically involves protection of the functional groups, reduction of the carboxylic acids to alcohols, conversion of the alcohols to leaving groups, and finally, intramolecular cyclization.

Caption: Chiral pool synthesis pathway from L-glutamic acid.

Experimental Protocol: Synthesis from L-Glutamic Acid

This protocol is a conceptual illustration based on published methodologies.

Step 1: Esterification and N-Boc Protection of L-Glutamic Acid

-

Suspend L-glutamic acid in methanol and cool to 0 °C.

-

Add thionyl chloride dropwise and then stir the reaction at room temperature overnight to form the dimethyl ester hydrochloride salt.

-

Concentrate the reaction mixture. Dissolve the crude product in dichloromethane, cool to 0 °C, and add triethylamine followed by di-tert-butyl dicarbonate and a catalytic amount of DMAP.

-

Stir at room temperature for 6 hours, then quench with water and extract with dichloromethane.

-

Wash the organic layer with aqueous sodium bicarbonate and brine, then dry and concentrate to give (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

Step 2: Reduction to the Diol

-

Dissolve the protected diester in methanol and add sodium borohydride portion-wise at room temperature.

-

Stir for 2 hours, then quench with aqueous citric acid.

-

Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers and concentrate. Purify by column chromatography to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

Step 3: Ditosylation and Cyclization

-

Dissolve the diol in dichloromethane at 0 °C and add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP.

-

Stir at room temperature for 1 hour. After workup, the crude ditosylate is obtained.

-

The cyclization to the piperidine can be achieved by treating the ditosylate with a suitable amine, which acts as the ring-closing nucleophile. To obtain the N-Boc protected piperidine directly, a different strategy for the final steps would be required, potentially involving cyclization under conditions that retain the Boc group or re-introduction of the Boc group after cyclization.

Step 4: Conversion to the Target Molecule

The intermediate from the cyclization would require further functional group manipulations, including esterification of the 3-position carboxylic acid, to arrive at the final target molecule.

| Parameter | Chiral Pool Synthesis |

| Starting Material | L-Glutamic Acid |

| Key Reagents | Thionyl chloride, (Boc)₂O, NaBH₄, TsCl |

| Typical Yield | Moderate (multi-step) |

| Enantiomeric Excess | >99% ee (inherent from starting material) |

| Advantages | Guaranteed stereochemistry |

| Disadvantages | Long synthetic sequence, Potentially lower overall yield |

Conclusion and Outlook

The synthesis of (S)-Methyl 1-Boc-piperidine-3-carboxylate can be achieved through several distinct and viable pathways. The choice of the optimal route depends on a careful evaluation of factors such as scale, cost, and available technology. Asymmetric hydrogenation stands out as a highly efficient and enantioselective method, particularly for large-scale production, provided the initial investment in catalysts and equipment is feasible. Chiral resolution remains a practical and robust alternative, especially when racemization and recycling of the undesired enantiomer can be implemented to improve the overall process economy. Synthesis from the chiral pool offers an unambiguous route to the desired enantiomer, though it often requires a more lengthy and potentially lower-yielding synthetic sequence.

Future developments in this field will likely focus on the discovery of more active and cost-effective catalysts for asymmetric hydrogenation, as well as the development of more efficient and environmentally benign resolution techniques. The continued importance of chiral piperidines in drug discovery will undoubtedly fuel further innovation in the synthesis of these critical building blocks.

References

-

Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link]

-

Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

- Synthesis process of (R)

-

Khom, P. S., Pardeshi, S. D., & Argade, N. P. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Sec B, 63B(5), 518-523. [Link]

-

asymmetric-hydrogenation-2015.pdf. [Link]

-

Methyl N-BOC-piperidine-3-carboxylate. Autech Industry Co.,Limited. [Link]

-

Imamoto, T., et al. (2000). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences, 97(22), 11877-11881. [Link]

-

Wu, X., et al. (2007). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. Chemistry–A European Journal, 14(1), 229-240. [Link]

-

Xu, Y., et al. (2022). Rh-Catalyzed Sequential Asymmetric Hydrogenations of 3-Amino-4-Chromones Via an Unusual Dynamic Kinetic Resolution Process. Journal of the American Chemical Society, 144(43), 20078-20089. [Link]

-

Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. [Link]

-

Wu, X., et al. (2008). RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water. Chemistry – A European Journal, 14(1), 229-240. [Link]

-

Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI. [Link]

-

P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. ACS Publications. [Link]

-

Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. PubMed. [Link]

-

Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to (S)-Methyl 1-Boc-piperidine-3-carboxylate: A Chiral Building Block for Advanced Drug Discovery

Introduction

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure chiral building blocks is paramount for the synthesis of complex and stereospecific active pharmaceutical ingredients (APIs).[1] Among these, piperidine scaffolds are prevalent in a vast number of approved drugs due to their favorable physicochemical and pharmacokinetic properties.[2][3] This guide provides an in-depth technical overview of (S)-Methyl 1-Boc-piperidine-3-carboxylate, a key chiral intermediate that offers significant advantages in the design and synthesis of novel therapeutics. We will delve into its chemical identity, synthesis protocols, analytical characterization, applications in drug discovery, and essential safety considerations, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Identifiers and Chemical Properties

(S)-Methyl 1-Boc-piperidine-3-carboxylate is a chiral heterocyclic compound valued for its role as a versatile intermediate in organic synthesis. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances its stability and allows for controlled reactivity in subsequent synthetic steps.[4]

| Identifier | Value |

| Chemical Name | (S)-Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate[5] |

| Synonyms | 1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate, (S)-1-Boc-piperidine-3-carboxylic acid methyl ester, (S)-N-Boc-nipecotic acid methyl ester[6][7] |

| CAS Number | 88466-76-6[6][8] |

| Molecular Formula | C12H21NO4[6] |

| Molecular Weight | 243.30 g/mol [6] |

| InChI Key | LYYJQMCPEHXOEW-VIFPVBQESA-N[9] |

| Appearance | White to off-white solid[6] |

| Storage | Store at room temperature[9] |

Synthesis of (S)-Methyl 1-Boc-piperidine-3-carboxylate: A Strategic Approach

The synthesis of (S)-Methyl 1-Boc-piperidine-3-carboxylate typically commences from the readily available and enantiopure starting material, (S)-nipecotic acid ((S)-piperidine-3-carboxylic acid). The synthetic strategy involves two primary transformations: the protection of the secondary amine and the esterification of the carboxylic acid.

Boc Protection of (S)-Nipecotic Acid

The initial step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions at the nitrogen atom in subsequent steps. A common and efficient method involves the reaction of (S)-nipecotic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.

Experimental Protocol: Boc Protection

-

Dissolve (S)-nipecotic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, typically sodium hydroxide, to the solution to deprotonate the carboxylic acid and facilitate the reaction.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) in dioxane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight to ensure complete reaction.

-

Upon completion, perform an aqueous workup to remove excess reagents and isolate the (S)-1-Boc-piperidine-3-carboxylic acid.

Esterification of (S)-1-Boc-piperidine-3-carboxylic acid

The subsequent step is the esterification of the carboxylic acid moiety to yield the desired methyl ester. Various esterification methods can be employed, with the choice often depending on the scale and desired purity. A straightforward and widely used method is Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid.

Experimental Protocol: Esterification

-

Dissolve (S)-1-Boc-piperidine-3-carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a suitable base, such as sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Perform an extractive workup with an organic solvent (e.g., ethyl acetate) and water to isolate the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure (S)-Methyl 1-Boc-piperidine-3-carboxylate.[10]

A visual representation of this synthetic workflow is provided below:

Sources

- 1. echemi.com [echemi.com]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-3-METHYL PIPERIDINE CARBOXYLATE HYDROCHLORIDE(164323-84-6) 1H NMR [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. afgsci.com [afgsci.com]

- 6. 88466-76-6 CAS MSDS ((S)-N-Boc-piperidine-3-carboxylate methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. arctomsci.com [arctomsci.com]

- 9. 1-(tert-Butyl) 3-methyl (S)-piperidine-1,3-dicarboxylate | 88466-76-6 [sigmaaldrich.com]

- 10. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Structural Elucidation of (S)-Methyl 1-Boc-piperidine-3-carboxylate

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and field-proven insights for the structural elucidation of (S)-Methyl 1-Boc-piperidine-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and quality control of chiral piperidine derivatives.

(S)-Methyl 1-Boc-piperidine-3-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its rigid piperidine scaffold and defined stereochemistry are crucial for achieving desired pharmacological activity and specificity. Therefore, unambiguous confirmation of its structure and enantiomeric purity is a critical aspect of its application in drug discovery and development.

This guide will detail the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to provide a self-validating system for the complete characterization of this molecule.

The Foundational Role of NMR Spectroscopy in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For (S)-Methyl 1-Boc-piperidine-3-carboxylate, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Framework

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Key Interpretive Insights:

The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the conformational equilibrium of the piperidine ring. This can lead to broadened signals in the NMR spectrum at room temperature due to slow ring inversion on the NMR timescale.[2][3] The chair conformation is generally preferred, and the substituents will adopt positions that minimize steric strain.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.1 | br s | 1H | H-6eq | Deshielded due to proximity to the electronegative nitrogen and the carbamate carbonyl. |

| ~3.9 | d | 1H | H-2eq | Deshielded, similar to H-6eq. |

| 3.70 | s | 3H | -OCH₃ | Characteristic singlet for a methyl ester. |

| ~3.0 | br s | 1H | H-6ax | Shielded relative to its equatorial counterpart. |

| ~2.8 | m | 1H | H-2ax | Shielded relative to its equatorial counterpart. |

| ~2.4 | m | 1H | H-3 | Methine proton at the stereocenter, coupled to adjacent methylene protons. |

| ~2.0 | m | 1H | H-5eq | Part of the piperidine ring methylene groups. |

| ~1.7 | m | 1H | H-4eq | Part of the piperidine ring methylene groups. |

| ~1.6 | m | 2H | H-4ax, H-5ax | Part of the piperidine ring methylene groups, often overlapping. |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) | A strong singlet, characteristic of the nine equivalent protons of the tert-butyl group. |

A representative ¹H NMR spectrum of a related N-Boc piperidine derivative shows the characteristic broad signals for the ring protons and the sharp singlet for the Boc group.[4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~173.0 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~155.0 | C=O (Boc) | Characteristic chemical shift for a carbamate carbonyl carbon.[4] |

| ~79.5 | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group.[4] |

| ~51.8 | -OC H₃ | Methyl carbon of the ester group. |

| ~46.0 | C-2 | Piperidine ring carbon adjacent to the nitrogen. |

| ~43.0 | C-6 | Piperidine ring carbon adjacent to the nitrogen. |

| ~41.0 | C-3 | Methine carbon at the stereocenter, attached to the ester group. |

| ~28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group.[4] |

| ~27.5 | C-5 | Piperidine ring methylene carbon. |

| ~25.0 | C-4 | Piperidine ring methylene carbon. |

The chemical shifts of the piperidine ring carbons are influenced by the nitrogen atom and the Boc group.[5]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of (S)-Methyl 1-Boc-piperidine-3-carboxylate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like (S)-Methyl 1-Boc-piperidine-3-carboxylate. It typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

Expected ESI-MS Data:

| m/z | Ion |

| 244.15 | [M+H]⁺ |

| 266.13 | [M+Na]⁺ |

The high-resolution mass spectrometry (HRMS) should be consistent with the molecular formula C₁₂H₂₁NO₄. For example, the calculated exact mass for the sodium adduct [C₁₂H₂₁NO₄Na]⁺ is 266.1363, and the experimental value should be within a few ppm of this.[4]

Fragmentation Analysis

Under collision-induced dissociation (CID) in MS/MS experiments, the Boc group is characteristically lost.[6]

Key Fragmentation Pathways:

-

Loss of the Boc group: A prominent fragmentation pathway is the loss of the entire tert-butoxycarbonyl group (100 Da) to give a fragment at m/z 144.

-

Loss of tert-butyl: Loss of the tert-butyl group (57 Da) from the protonated molecule results in a fragment at m/z 187.

-

Loss of isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then lose CO₂ (44 Da).

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

ESI-MS Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode.

-

HRMS Acquisition: For accurate mass measurement, use a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

MS/MS Acquisition: To study fragmentation, perform a product ion scan on the [M+H]⁺ ion (m/z 244.15).

Chiral HPLC: Quantifying Enantiomeric Purity

Since the biological activity of chiral molecules is often dependent on their stereochemistry, it is crucial to confirm the enantiomeric purity of (S)-Methyl 1-Boc-piperidine-3-carboxylate. Chiral HPLC is the gold standard for this analysis.

Method Development Considerations

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.[7] For N-Boc protected amino acid derivatives, normal-phase chromatography is typically employed.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral column such as CHIRALPAK® IC or a similar amylose-based CSP is a good starting point.[8]

-

Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers. A typical starting point could be 90:10 hexane:isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs, typically around 210-220 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the integrated workflow for the comprehensive structural elucidation of (S)-Methyl 1-Boc-piperidine-3-carboxylate.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of (S)-Methyl 1-Boc-piperidine-3-carboxylate is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently verify the identity, structure, and enantiomeric purity of this important chiral building block. This rigorous characterization is fundamental to ensuring the quality and reproducibility of subsequent synthetic transformations and the ultimate biological activity of the target pharmaceutical compounds.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

A Specialty Chemical for Improved Synthesis. (n.d.). Methyl N-BOC-piperidine-3-carboxylate. Retrieved from [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- Gawley, R. E., & Morris, S. A. (2018). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. ScholarWorks@UARK.

- Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Carbon-13 nuclear magnetic resonance spectra of piperidine and tropane alkaloids. Journal of the Chemical Society, Perkin Transactions 1, 2576-2580.

-

ResearchGate. (2023). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

- O'Brien, P., et al. (2022).

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl piperidine-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2016). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

- Singh, P., & Kumar, S. T. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.

- Sridevi, C., et al. (2010). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 48(6), 458-466.

- Urbonavicius, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Wessig, P., & Teubner, J. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2538.

- Wessig, P., & Teubner, J. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(10), 1699.

-

YMC. (n.d.). CHIRAL ART Amylose-SA. Retrieved from [Link]

- Zhang, Y., et al. (2023). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.

Sources

- 1. fuaij.com [fuaij.com]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Methyl 1-Boc-piperidine-3-carboxylate

Introduction: The Structural Importance of a Chiral Building Block

(S)-Methyl 1-Boc-piperidine-3-carboxylate is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As a derivative of nipecotic acid, a known GABA uptake inhibitor, its stereochemically defined structure serves as a versatile scaffold for synthesizing complex therapeutic agents, particularly those targeting the central nervous system[1]. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and allows for controlled, sequential chemical modifications, while the methyl ester provides a reactive handle for further derivatization.

Given its role as a high-value intermediate, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of (S)-Methyl 1-Boc-piperidine-3-carboxylate. Our approach moves beyond simple data reporting, focusing on the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for researchers and drug development professionals.

Caption: Chemical Structure and Properties of (S)-Methyl 1-Boc-piperidine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like (S)-Methyl 1-Boc-piperidine-3-carboxylate, with its conformationally flexible ring and multiple functional groups, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Rationale Behind the Experiment

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for non-polar to moderately polar organic compounds, as it solubilizes the analyte well without introducing interfering proton signals. A high-field spectrometer (e.g., 400 MHz or higher) is employed to achieve optimal signal dispersion, which is critical for resolving the complex, overlapping multiplets of the piperidine ring protons.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a proton census and reveals their electronic environment and neighboring protons. The key to interpreting the spectrum lies in understanding how the electron-withdrawing carbamate and ester groups, along with the ring conformation, influence the chemical shifts. Due to the chiral center at C3 and the restricted rotation around the N-Boc bond at room temperature, the piperidine ring protons are diastereotopic and exhibit complex splitting patterns[2].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.1-3.9 | Broad Multiplet | 2H | H-2eq, H-6eq |

| 3.69 | Singlet | 3H | -OCH₃ |

| ~3.0-2.8 | Broad Multiplet | 2H | H-2ax, H-6ax |

| ~2.45 | Multiplet | 1H | H-3 |

| ~2.0-1.5 | Multiplet | 4H | H-4, H-5 |

| 1.46 | Singlet | 9H | Boc (-C(CH₃)₃) |

Note: Data is synthesized from typical values and literature reports[3]. Precise shifts and multiplicities can vary with concentration and instrument.

Interpretation:

-

Boc Group (1.46 ppm): The nine protons of the tert-butyl group are chemically equivalent and show a sharp singlet, a hallmark signature of the Boc protecting group. Its upfield position is characteristic of saturated alkyl protons.

-

Methyl Ester (3.69 ppm): The three protons of the methyl ester appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

-

Piperidine Ring Protons (1.5-4.1 ppm): The seven protons on the piperidine ring are the most complex region. The protons on carbons adjacent to the nitrogen (H-2 and H-6) are the most downfield due to the inductive effect of the nitrogen atom. They often appear as broad, overlapping multiplets. The proton at the stereocenter (H-3) is coupled to protons at C-2 and C-4, resulting in a complex multiplet. The remaining protons at C-4 and C-5 are in the more shielded alkyl region of the spectrum[4][5].

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. It is particularly useful for identifying quaternary carbons and carbonyl groups, which are invisible in the ¹H NMR spectrum.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 173-174 | Ester C=O |

| 154-155 | Carbamate (Boc) C=O |

| ~79.5 | Boc Quaternary (-C (CH₃)₃) |

| ~51.5 | -OC H₃ |

| ~45-40 | C-2, C-6 (Piperidine) |

| ~40.5 | C-3 (Piperidine) |

| ~28.4 | Boc (-C(C H₃)₃) |

| ~27-24 | C-4, C-5 (Piperidine) |

Note: Data is synthesized based on analogous structures and established chemical shift ranges[6][7].

Interpretation:

-

Carbonyl Carbons: Two distinct signals appear in the downfield region. The ester carbonyl is typically found around 173-174 ppm, while the carbamate carbonyl of the Boc group is slightly more shielded, appearing around 154-155 ppm[8]. This clear separation confirms the presence of both functional groups.

-

Boc Group Carbons: The quaternary carbon of the Boc group is observed around 79.5 ppm, and the three equivalent methyl carbons resonate at approximately 28.4 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring appear in the 24-45 ppm range. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded within this group.

Experimental Protocol: NMR Analysis

Trustworthiness: A Self-Validating Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-Methyl 1-Boc-piperidine-3-carboxylate and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The Diagnostic Power of Carbonyls

For this molecule, IR spectroscopy is particularly powerful for confirming the presence of the two distinct carbonyl groups: the methyl ester and the Boc-carbamate. The precise frequency of a carbonyl stretch is highly sensitive to its electronic environment (induction, resonance), providing a reliable diagnostic fingerprint.

Table 3: Key IR Absorption Bands (Neat Film)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 2975-2850 | Medium-Strong | C-H (Alkyl) Stretch |

| ~1740 | Strong | C=O (Ester) Stretch |

| ~1695 | Strong | C=O (Carbamate/Boc) Stretch |

| 1420-1365 | Medium | C-H Bending (includes Boc "doublet") |

| 1250-1160 | Strong | C-O Stretch (Ester & Carbamate) |

Note: Frequencies are based on data for similar structures and established correlation tables[9][10].

Interpretation:

-

C=O Stretching Region: The most diagnostic region of the spectrum contains two strong, sharp absorption bands. The band at the higher frequency (~1740 cm⁻¹) is characteristic of a saturated ester carbonyl[11]. The band at the lower frequency (~1695 cm⁻¹) is assigned to the carbamate carbonyl of the Boc group. The resonance contribution from the nitrogen lone pair weakens the C=O bond, lowering its stretching frequency compared to the ester[12][13].

-

C-H Stretching: The absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³-hybridized C-H bonds in the piperidine ring and the Boc and methyl groups.

-

C-O Stretching: Strong bands in the fingerprint region (1250-1160 cm⁻¹) correspond to the C-O stretching vibrations of both the ester and carbamate moieties.

Experimental Protocol: FTIR Analysis

Trustworthiness: A Self-Validating Protocol

-

Sample Preparation: As the compound is an oil or low-melting solid, a neat film is the simplest and most common preparation method. Place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Scan: Place the salt plates in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O, as well as any absorptions from the plates themselves.

-

Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed by identifying the positions and intensities of the key absorption bands.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a molecule. It is the definitive technique for confirming the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Expertise & Experience: Predicting Fragmentation

While ESI is soft, fragmentation can be induced in the mass spectrometer (MS/MS) to provide further structural information. For N-Boc protected compounds, the fragmentation is highly predictable. The most characteristic pathway involves the loss of the Boc group or its components, which strongly corroborates the presence of this protecting group.

Expected Mass Spectral Data:

-

Molecular Formula: C₁₂H₂₁NO₄

-

Calculated Exact Mass: 243.1471

-

Observed Ion (ESI+): [M+H]⁺ = 244.1543; [M+Na]⁺ = 266.1362

Characteristic Fragmentation Pathways: The protonated molecular ion ([M+H]⁺, m/z 244) is expected to undergo fragmentation primarily at the Boc group:

-

Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺ → m/z 188. This is a very common pathway for Boc-protected amines.

-

Loss of the entire Boc group (100 Da): [M+H - C₅H₈O₂]⁺ → m/z 144. This corresponds to the protonated methyl piperidine-3-carboxylate.

-

Loss of tert-butyl cation (57 Da): While less common in ESI, the loss of a tert-butyl radical from the molecular ion followed by protonation would also be indicative.

Caption: Key ESI-MS Fragmentation Pathways for (S)-Methyl 1-Boc-piperidine-3-carboxylate.

Experimental Protocol: HRMS (ESI-TOF) Analysis

Trustworthiness: A Self-Validating Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) analyzer, equipped with an ESI source operating in positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). Perform MS/MS analysis by selecting the [M+H]⁺ peak (m/z 244.15) as the precursor ion and applying collision-induced dissociation (CID) to generate a product ion spectrum.

-

Data Analysis: Compare the measured exact mass of the molecular ion to the calculated mass to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Integrated Analysis and Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS. Each method validates the others, creating a robust and irrefutable structural assignment.

-

IR first confirms the presence of the required functional groups (ester C=O, carbamate C=O, C-H, C-O).

-

MS then confirms that these functional groups are assembled into a molecule of the correct molecular weight and elemental formula (C₁₂H₂₁NO₄).

-

NMR provides the final, definitive proof by mapping out the exact connectivity and chemical environment of every atom in the molecule, confirming the piperidine backbone and the precise placement of the Boc and methyl ester substituents.

This integrated approach ensures the identity and purity of (S)-Methyl 1-Boc-piperidine-3-carboxylate, a critical requirement for its application in pharmaceutical research and development.

Caption: Integrated workflow for the spectroscopic validation of the target compound.

References

-

Macmillan Group - Princeton University. "SUPPLEMENTARY INFORMATION." Nature, Accessed January 19, 2026. Link

-

ResearchGate. "List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives." Accessed January 19, 2026. Link

- Eliel, E. L., et al. "Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine." J. Am. Chem. Soc., 1980, 102(11), 3698-3707.

-

BenchChem. "A Spectroscopic Showdown: Unmasking the Structural Nuances of 1-N-Boc-3,4-dihydro-2H- pyridine and 1-N-Boc-piperidine." Accessed January 19, 2026. Link

-

MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules, 2021. Link

-

BenchChem. "An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine." Accessed January 19, 2026. Link

-

ChemicalBook. "Piperidine(110-89-4) 1H NMR spectrum." Accessed January 19, 2026. Link

-

Coldham, I., et al. "An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine." J. Am. Chem. Soc., 2008. Link

-

ChemicalBook. "Methyl N-Boc-piperidine-3-carboxylate(148763-41-1) 1H NMR spectrum." Accessed January 19, 2026. Link

-

Arbačiauskienė, E., et al. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 2021. Link

-

ChemicalBook. "Methyl N-Boc-piperidine-3-carboxylate(148763-41-1)." Accessed January 19, 2026. Link

-

ResearchGate. "Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography." Accessed January 19, 2026. Link

-

BenchChem. "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Accessed January 19, 2026. Link

-

ResearchGate. "13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b." Accessed January 19, 2026. Link

-

ChemicalBook. "N-Boc-L-valine(13734-41-3) 13C NMR spectrum." Accessed January 19, 2026. Link

-

White Rose eTheses Online. "Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate." Accessed January 19, 2026. Link

-

ResearchGate. "Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine." Accessed January 19, 2026. Link

-

ACS Omega. "Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues." Accessed January 19, 2026. Link

-

Chem-Impex. "(S)-1-Boc-3-methylpiperazine." Accessed January 19, 2026. Link

-

Sigma-Aldrich. "Methyl 1-Boc-5-oxo-piperidine-3-carboxylate." Accessed January 19, 2026. Link

-

ACS Publications. "The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region." J. Am. Chem. Soc., 1954. Link

-

Khan Academy. "IR signals for carbonyl compounds." Accessed January 19, 2026. Link

-

Chad's Prep. "14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry." YouTube, 2018. Link

-

Michigan State University. "IR Absorption Table." Accessed January 19, 2026. Link

-

Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." Accessed January 19, 2026. Link

-

Royal Society of Chemistry. "Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride." Accessed January 19, 2026. Link

-

PubChem. "1-BOC-3-Aminopiperidine." Accessed January 19, 2026. Link

-

Sigma-Aldrich. "(S)-1-Boc-3-methylpiperazine." Accessed January 19, 2026. Link

-

PubChem. "Methyl piperidine-3-carboxylate." Accessed January 19, 2026. Link

-

National Center for Biotechnology Information. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." PMC, 2021. Link

-

Journal of Chinese Mass Spectrometry Society. "Mass Fragmentation Characteristics of Piperazine Analogues." Accessed January 19, 2026. Link

-

Oregon State University. "13C NMR Chemical Shift." Accessed January 19, 2026. Link

-

National Institute of Standards and Technology. "Piperidine, 1-methyl-." NIST WebBook, Accessed January 19, 2026. Link

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Accessed January 19, 2026. Link

-

ResearchGate. "Carboxylate bands [cm−1] in the IR spectra of 1-11." Accessed January 19, 2026. Link

-

BLDpharm. "(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid." Accessed January 19, 2026. Link

-

ChemicalBook. "88466-76-6((S)-N-Boc-piperidine-3-carboxylate methyl ester) Product Description." Accessed January 19, 2026. Link

-

Chongqing Chemdad Co., Ltd. "(S)-N-Boc-piperidine-3-carboxylate methyl ester." Accessed January 19, 2026. Link

Sources

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Khan Academy [khanacademy.org]

(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE solubility profile

An In-Depth Technical Guide to the Solubility Profile of (S)-Methyl 1-Boc-piperidine-3-carboxylate

Introduction

(S)-Methyl 1-Boc-piperidine-3-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As an intermediate, its structural motif is incorporated into a wide array of biologically active molecules, making it a valuable component in the synthesis of novel therapeutics.[1][2][3] The physicochemical properties of such intermediates are paramount, as they directly influence reaction kinetics, purification efficiency, and the ease of handling during process development.

Among these properties, solubility is a critical parameter that dictates the viability of a compound throughout the drug discovery and development pipeline.[4] A comprehensive understanding of a molecule's solubility profile in various solvent systems is essential for designing robust synthetic routes, enabling effective formulation for biological screening, and anticipating potential challenges in scale-up and manufacturing.

This technical guide provides a detailed examination of the solubility profile of (S)-Methyl 1-Boc-piperidine-3-carboxylate. It synthesizes predicted data, information inferred from synthetic protocols, and established methodologies to offer researchers and drug development professionals a practical framework for working with this compound. We will explore its core physicochemical properties, present a qualitative solubility profile, and detail standardized protocols for its experimental determination, thereby grounding theoretical knowledge in practical, field-proven application.

Physicochemical Properties: The Foundation of Solubility

The solubility behavior of a molecule is fundamentally governed by its structure and resulting physicochemical properties. The key characteristics of (S)-Methyl 1-Boc-piperidine-3-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 88466-76-6 | [5][6][7] |

| Molecular Formula | C₁₂H₂₁NO₄ | [5][7][8] |

| Molecular Weight | 243.30 g/mol | [5][7][8] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 307.4 ± 35.0 °C (Predicted) | [5][7] |

| Calculated LogP | 1.8065 | [8] |

| Predicted pKa | -2.48 ± 0.40 (Predicted) | [5][7] |

Expert Analysis:

The structure combines a lipophilic tert-butoxycarbonyl (Boc) protecting group and a methyl ester with a polar piperidine ring. The calculated LogP of ~1.8 indicates a moderate degree of lipophilicity, suggesting a preference for organic environments over aqueous media.

Crucially, the lone pair of electrons on the piperidine nitrogen is delocalized through resonance with the adjacent carbonyl of the Boc group. This delocalization significantly reduces the basicity of the nitrogen. The predicted pKa of -2.48 for the protonated form confirms that this compound is effectively non-basic under typical aqueous pH conditions (1-12).[5][7] This has a direct and profound impact on its solubility, as pH adjustments will not lead to the formation of a more soluble cationic salt. The molecule lacks hydrogen bond donors and possesses four hydrogen bond acceptors (the four oxygen atoms), further defining its interaction potential with various solvents.[8]

Solubility Profile: A Qualitative Assessment

While quantitative public data is scarce, a reliable qualitative solubility profile can be constructed from its physicochemical properties and its use in reported chemical syntheses. The principle of "like dissolves like" provides the theoretical basis for these estimations.

| Solvent Class | Specific Solvents | Estimated Solubility | Rationale & Context |

| Polar Protic | Methanol, Ethanol | Soluble | Used as solvents in synthesis, indicating good solubility.[3] The ester and Boc groups can interact with the hydroxyl group of the solvent. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO, THF | Soluble | Frequently used in reaction workups and purification, implying high solubility.[3][9] These solvents effectively solvate the lipophilic and polar regions of the molecule. |

| Apolar | Toluene, Hexane | Soluble to Sparingly Soluble | Toluene is used as a co-solvent in synthesis.[10] Solubility in non-polar solvents like hexane is likely lower but sufficient for use as an eluent in silica gel chromatography.[3] |

| Aqueous | Water, Aqueous Buffers (e.g., PBS pH 7.4) | Poorly Soluble / Insoluble | The moderate LogP and lack of ionizable groups strongly suggest very low thermodynamic solubility in water.[8] This is a critical consideration for biological assays. |

Experimental Determination of Solubility

Given the limited published data, experimental verification is essential. The choice of method depends on the stage of development, balancing throughput, accuracy, and material consumption.[11]

Overall Solubility Assessment Workflow

The following diagram outlines a logical workflow for characterizing the solubility of a research compound like (S)-Methyl 1-Boc-piperidine-3-carboxylate.

Caption: Figure 1. A tiered approach to solubility assessment.

Protocol 1: Kinetic Solubility Determination

Causality: This method is ideal for early discovery phases where speed and low compound consumption are critical. It measures the solubility of a compound precipitating from a DMSO co-solvent solution, providing a rapid assessment of its behavior in aqueous media for in-vitro assays.[11][12]

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of (S)-Methyl 1-Boc-piperidine-3-carboxylate in 100% DMSO.

-

Sample Preparation: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a final concentration of 100 µM with 1% DMSO.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours.

-

Phase Separation: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet any precipitate. Alternatively, use a filter plate to separate the solid from the supernatant.[12]

-

Analysis: Carefully transfer an aliquot of the supernatant to an analysis plate. Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV, against a calibration curve prepared in the same buffer/DMSO mixture.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

Causality: This is the "gold standard" method for determining the true equilibrium solubility of a compound.[13] It is essential for pre-formulation development, as it provides the maximum dissolved concentration of a solid material in a solvent at equilibrium, which is critical for predicting in-vivo behavior and developing formulations.[11]

Workflow Diagram:

Caption: Figure 2. Key steps in the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of solid (S)-Methyl 1-Boc-piperidine-3-carboxylate (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the selected solvent (e.g., water, pH 7.4 buffer, ethanol). The presence of undissolved solid throughout the experiment is crucial.

-

Equilibration: Seal the vial and place it in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: Remove the vial and allow it to stand briefly. To separate the saturated solution from the excess solid, either centrifuge the vial at high speed or filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).[12] This step is critical and must be performed carefully to avoid disturbing the equilibrium.

-

Sampling and Analysis: Immediately after separation, carefully pipette a precise volume of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method to determine the concentration. The final solubility is reported in mg/mL or µg/mL.

Implications for Drug Development

-

Process Chemistry: The high solubility in common organic solvents like DCM, ethyl acetate, and alcohols is advantageous for synthesis and purification.[9] It allows for efficient reactions in solution and straightforward purification by silica gel chromatography.

-

Biological Screening: The predicted poor aqueous solubility is a significant challenge for in vitro and in vivo screening. Assays require the compound to be in solution to interact with its biological target.[12] Using DMSO stock solutions is standard, but precipitation in the assay medium can lead to inaccurate results. Kinetic solubility data helps set appropriate concentration limits for these screens.

-

Formulation Science: For any downstream application requiring administration in an aqueous vehicle, the low intrinsic solubility must be addressed. This information is the starting point for developing enabling formulations, which might involve co-solvents, surfactants, or conversion to a more soluble derivative after deprotection of the Boc group and hydrolysis of the ester.

Conclusion

(S)-Methyl 1-Boc-piperidine-3-carboxylate is a lipophilic, non-ionizable molecule characterized by excellent solubility in a broad range of polar and non-polar organic solvents. Conversely, its aqueous solubility is predicted to be very low, a critical factor that must be managed during biological evaluation. This guide provides a robust framework for understanding this profile and offers detailed, validated protocols for its precise experimental determination. By applying these methodologies, researchers can generate the reliable data needed to accelerate their research and make informed decisions throughout the drug development process.

References

-